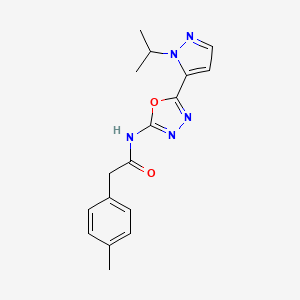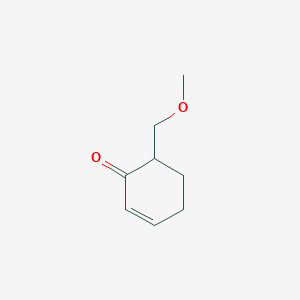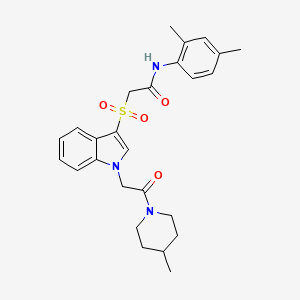![molecular formula C16H14F3N3O3S B2471647 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-31-6](/img/structure/B2471647.png)
8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
BenchChem offers high-quality 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent . The derivatives of this compound exhibited potential antifungal activity . This could be a significant contribution considering the increasing frequency of invasive, systemic fungal infections and the limited number of antifungal drugs currently available .
PTP1B Inhibitor
The compound has been investigated for its potential as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . PTP1B plays a key role in signaling pathways that regulate various microorganism cell functions and acts as a negative regulator in signaling pathways of insulin involved in type 2 diabetes and other metabolic diseases .
Anticancer Agent
The compound’s potential as an anticancer agent is also being explored . The active residues of cysteine-215 and arginine-221 of PTP1B, which this compound interacts with, are known to play a key role in various cell functions .
Anticonvulsant
Furochromones, a class of compounds to which this compound belongs, have been studied for their anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy .
Anti-Inflammatory
Furochromones have also been investigated for their anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation .
Analgesic
Another potential application of furochromones is as analgesics . This suggests that they could be used in the management of pain .
Antitubercular
Furochromones have been studied for their antitubercular properties . This could make them valuable in the fight against tuberculosis .
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzyl group in the compound can act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .
properties
IUPAC Name |
8,9-dimethoxy-5-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-24-11-5-8-10(6-12(11)25-2)20-16(22-7-13(23)21-15(8)22)26-4-3-9(17)14(18)19/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAMLDWAXJWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCC(=C(F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)

![12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2471566.png)
![N-(2,3-dimethylphenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471567.png)
![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)


![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)

![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/no-structure.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2471587.png)